Lactose, octakis(trimethylsilyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

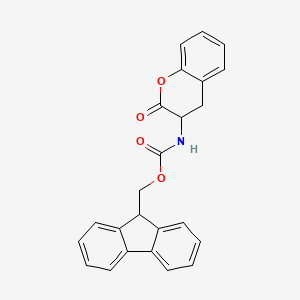

Lactose, octakis(trimethylsilyl)-: is a derivative of lactose, a disaccharide composed of glucose and galactose. This compound is formed by the substitution of all hydroxyl groups in lactose with trimethylsilyl groups. The resulting compound is significantly more volatile and can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lactose, octakis(trimethylsilyl)- involves the reaction of lactose with a trimethylsilylating agent, such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide, in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups .

Industrial Production Methods: While the industrial production of lactose, octakis(trimethylsilyl)- is not extensively documented, the process would likely involve large-scale silylation reactions under controlled conditions to ensure the complete substitution of hydroxyl groups. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Lactose, octakis(trimethylsilyl)- primarily undergoes substitution reactions due to the presence of the trimethylsilyl groups. These groups can be replaced by other functional groups under appropriate conditions .

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides or nucleophiles can replace the trimethylsilyl groups.

Major Products:

Substitution Products: Depending on the reagents used, various substituted lactose derivatives can be formed.

Hydrolysis Products: The primary product of hydrolysis is lactose.

Scientific Research Applications

Chemistry: Lactose, octakis(trimethylsilyl)- is used as a derivatizing agent in analytical chemistry to enhance the volatility of lactose for GC-MS analysis. This allows for the precise quantification and characterization of lactose in complex mixtures .

Biology and Medicine: In biological research, this compound can be used to study the metabolism and enzymatic hydrolysis of lactose. It serves as a model compound to investigate the activity of enzymes like β-galactosidase .

Industry: In the food industry, lactose, octakis(trimethylsilyl)- can be used to develop lactose-free products by facilitating the enzymatic hydrolysis of lactose. It also finds applications in the pharmaceutical industry as a stabilizer and excipient .

Mechanism of Action

The mechanism of action of lactose, octakis(trimethylsilyl)- primarily involves the substitution of trimethylsilyl groups with other functional groups. This substitution can occur through nucleophilic attack on the silicon atom, leading to the formation of various derivatives . The compound’s volatility and stability make it an ideal candidate for analytical applications, where it enhances the detection and quantification of lactose .

Comparison with Similar Compounds

Maltose, octakis(trimethylsilyl)-: Similar to lactose, this compound is derived from maltose and undergoes similar reactions and applications.

Cellobiose, octakis(trimethylsilyl)-: Another disaccharide derivative with comparable properties and uses.

Uniqueness: Lactose, octakis(trimethylsilyl)- is unique due to its specific derivatization of lactose, which is a common disaccharide in milk. Its applications in enhancing the volatility and stability of lactose for analytical purposes set it apart from other similar compounds .

Properties

Molecular Formula |

C36H86O11Si8 |

|---|---|

Molecular Weight |

919.7 g/mol |

IUPAC Name |

trimethyl-[[3,4,5-tris(trimethylsilyloxy)-6-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |

InChI |

InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(42-50(7,8)9)31(44-52(13,14)15)33(46-54(19,20)21)35(39-27)41-36-34(47-55(22,23)24)32(45-53(16,17)18)30(43-51(10,11)12)28(40-36)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3 |

InChI Key |

YQFZNYCPHIXROS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)

![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)

![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)